Adefovir-d4 Diethyl Ester
Description
Historical Context and Evolution of Antiviral Nucleotide Analogs in Medicinal Chemistry
The development of antiviral nucleoside analogs has been a cornerstone of medicinal chemistry for decades, leading to treatments for a variety of viral infections. researchgate.netresearchgate.net The initial success of nucleoside analogs like acyclovir (B1169) spurred further research into modifying the nucleoside scaffold to enhance antiviral activity and overcome limitations such as poor bioavailability and the need for viral-specific activation. nih.govwikipedia.org
A pivotal moment in this evolution was the collaboration beginning in 1976 between Antonín Holý of the Institute of Organic Chemistry and Biochemistry in Prague and Erik De Clercq of the Rega Institute for Medical Research in Belgium. nih.govuochb.cz Their work led to the discovery of acyclic nucleoside phosphonates (ANPs) in the early 1980s. uochb.cz These compounds were designed as metabolically stable isosteres of nucleotide monophosphates. frontiersin.orguochb.cz Key patent applications for ANPs were filed in 1985 and 1986. uochb.cz
The therapeutic potential of these compounds was recognized by John C. Martin, which eventually led to their development by Gilead Sciences. uochb.cz This collaboration resulted in the approval of several important antiviral drugs, including cidofovir (B1669016), adefovir (B194249), and tenofovir (B777), revolutionizing the treatment of viral diseases like those caused by cytomegalovirus (CMV), hepatitis B virus (HBV), and human immunodeficiency virus (HIV). nih.govuochb.czresearchgate.net
Fundamental Mechanism of Action for Adefovir as a Nucleoside Phosphonate (B1237965) Analog
Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate. pediatriconcall.com Its mechanism of action relies on its conversion to the active metabolite, adefovir diphosphate (B83284), within the cell. Since adefovir is a phosphonate, it already contains a phosphate-mimicking group and thus bypasses the initial, often rate-limiting, phosphorylation step required for nucleoside analogs. nih.govnih.gov It only needs two subsequent phosphorylation steps, carried out by host cell kinases, to become adefovir diphosphate. pediatriconcall.comnih.goveuropa.eu
Once formed, adefovir diphosphate acts as a competitive inhibitor of viral DNA polymerases, specifically the reverse transcriptase of the hepatitis B virus (HBV). pediatriconcall.comdrugbank.com It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). pediatriconcall.comnih.gov Following its incorporation into the growing viral DNA chain, it causes chain termination, thereby halting viral replication. pediatriconcall.comeuropa.euchemicalbook.in Adefovir diphosphate shows a higher affinity for viral DNA polymerases compared to human DNA polymerases, which contributes to its selective antiviral effect. nih.goveuropa.eu
Strategic Principles of Prodrug Design in Overcoming Biological Barriers
A significant challenge with nucleotide analogs, including phosphonates, is their poor oral bioavailability. The negatively charged phosphonate group hinders their ability to cross cell membranes. nih.govnih.gov To overcome this, prodrug strategies are employed. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. frontiersin.org For nucleotide analogs, this typically involves masking the charged phosphonate group with moieties that are cleaved off by enzymes in the body to release the active drug. nih.govnih.gov
Chemical Derivatization of Phosphonate Moieties for Enhanced Biological Permeation
The primary goal of derivatizing the phosphonate group is to create a neutral molecule that can more easily pass through the lipid bilayers of cell membranes. nih.govnih.gov A common and successful strategy involves converting the phosphonic acid into a diester. nih.gov
One widely used approach is the creation of acyloxyalkyl esters, such as pivaloyloxymethyl (POM) esters. nih.govnih.gov These prodrugs are enzymatically cleaved to form a hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) to yield the active phosphonate. nih.gov This strategy was successfully applied to adefovir, leading to the development of adefovir dipivoxil, its di-POM prodrug, which has significantly improved oral bioavailability. chemicalbook.innih.govnih.gov
Other ester-based strategies include the use of isopropoxycarbonyloxymethyl (POC) esters, as seen in tenofovir disoproxil fumarate, and various other alkyl and aryl esters. nih.govfrontiersin.org The rate of hydrolysis of these esters can be fine-tuned by modifying their chemical structure. nih.gov
Ester-Based Prodrug Strategies in the Development of Nucleotide Analogs
Ester-based prodrugs have been instrumental in the clinical success of nucleotide analogs. nih.govrsc.org The "ProTide" (Pro-Nucleotide) approach, for instance, masks the phosphonate or phosphate (B84403) group with an amino acid ester and an aryl group. nih.govfrontiersin.org This strategy has led to the development of highly successful antiviral drugs like tenofovir alafenamide and sofosbuvir. frontiersin.org
Another strategy involves creating cyclic prodrugs. For example, cidofovir can be converted into a cyclic monoester, which neutralizes one of the negative charges on the phosphonate group. nih.gov Further derivatization of the remaining acidic function can further enhance its properties. frontiersin.orgnih.gov Amino acid ester prodrugs have also been extensively explored. nih.govmdpi.com The use of amino acids as promoieties can leverage specific amino acid transporters in the body to enhance drug uptake. nih.govmdpi.com Studies on adefovir have explored the use of amino acid esters, particularly those based on tyrosine, to improve its pharmacokinetic profile. nih.gov
Adefovir-d4 Diethyl Ester is a labeled, deuterated form of the diethyl ester prodrug of adefovir. guidechem.commedchemexpress.com The diethyl ester modification serves to neutralize the phosphonate group, similar to the POM esters in adefovir dipivoxil, with the aim of improving cell permeability. nih.gov The "d4" designation indicates that four hydrogen atoms in the ethoxy groups have been replaced with deuterium (B1214612). vulcanchem.com This isotopic substitution is a strategy sometimes used in drug development to potentially alter the metabolic profile of a compound, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes. medchemexpress.comvulcanchem.com this compound is primarily used as a labeled compound in research, for example, as an internal standard in pharmacokinetic studies. pharmaffiliates.comresearchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H16D4N5O4P | medchemexpress.com |
| Molecular Weight | 333.32 g/mol | medchemexpress.com |
| CAS Number | 1189929-36-9 | guidechem.commedchemexpress.com |
| Appearance | Off-White Solid | guidechem.com |
| Primary Use | Labelled antiviral agent for research | guidechem.compharmaffiliates.com |
Properties
CAS No. |
1189929-36-9 |
|---|---|
Molecular Formula |
C12H20N5O4P |
Molecular Weight |
333.321 |
IUPAC Name |
9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2 |
InChI Key |
SACBMARVYGBCAK-NZLXMSDQSA-N |
SMILES |
CCOP(=O)(COCCN1C=NC2=C1N=CN=C2N)OCC |
Synonyms |
P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; |
Origin of Product |
United States |
Adefovir D4 Diethyl Ester: a Stable Isotope Labeled Research Standard
Synthetic Methodologies for Deuterated Phosphonate (B1237965) Esters
The synthesis of deuterated phosphonate esters like Adefovir-d4 Diethyl Ester involves specialized techniques to incorporate deuterium (B1214612) atoms at specific molecular positions. These methods are often adapted from established procedures for their non-labeled counterparts.
Isotopic Labeling Strategies for Regiospecific Incorporation of Deuterium
The regiospecific incorporation of deuterium is crucial for creating effective stable isotope-labeled standards. Several strategies are employed to achieve this with high precision and isotopic enrichment.
One common method is hydrogen-deuterium (H-D) exchange , where protons in a molecule are swapped for deuterium atoms. This can be catalyzed by acids or bases, with the choice of catalyst and reaction conditions influencing the position and extent of deuteration. mdpi.com For instance, acid-catalyzed H-D exchange reactions are frequently used to introduce deuterium into aromatic molecules. mdpi.com Metal catalysts, such as ruthenium, palladium, and indium, can also facilitate regioselective H-D exchange. mdpi.comorganic-chemistry.orgjst.go.jp Rhodium-catalyzed hydrophosphorylation is another technique used in the synthesis of alkylpinacol phosphonates. acs.org
Another powerful strategy involves the use of deuterated building blocks in the synthesis. This "bottom-up" approach ensures that deuterium is located at a specific, predetermined position in the final molecule. ansto.gov.auacs.org For example, a synthesis might start with a deuterated alcohol or haloalkane, which is then incorporated into the larger molecular structure. nih.gov The Wittig-Horner reaction, for instance, can be employed with deuterated reagents to introduce deuterium at a specific site. iastate.edu
Transfer deuteration is an emerging technique that offers a safer alternative to using pressurized deuterium gas. These reactions use deuterium donors, such as deuterated water (D₂O) or deuterated hypophosphite, in the presence of a catalyst to selectively add deuterium across double or triple bonds. marquette.edu
Chemical Synthesis of Adefovir (B194249) Diethyl Ester Analogs
The synthesis of Adefovir Diethyl Ester analogs, including the deuterated version, generally follows established routes for acyclic nucleoside phosphonates. nih.gov A widely used method involves the alkylation of adenine (B156593) with a suitable side chain, followed by the introduction of the phosphonate group. nih.govucc.ie
A key step in synthesizing this compound is the deuteration of the ethoxy side chain before its attachment to the purine (B94841) base. vulcanchem.com This can be achieved by treating the corresponding non-deuterated precursor with a deuterium source like D₂O under acidic conditions, leading to high isotopic enrichment. vulcanchem.com
An improved synthesis route for Adefovir has been developed to avoid problematic reagents and solvents, which could be adapted for its deuterated analogs. This method involves the use of an iodide reagent for higher yields and milder reaction conditions. ucc.ie
The introduction of the phosphonate group and its subsequent esterification are critical steps in the synthesis. Several techniques are available for this purpose. The Arbuzov reaction is a classic method for forming carbon-phosphorus bonds, often used to create phosphonate esters. ansto.gov.au
Phosphoramidite (B1245037) chemistry is another common approach, particularly in nucleoside and nucleotide synthesis. vulcanchem.com This involves the use of phosphoramidite reagents to couple the phosphonate group to the nucleoside analog.
Transesterification offers a method to exchange the ester groups on a phosphonate. acs.org For example, alkylpinacol phosphonates can be converted to phosphonic acid monomethyl esters through transesterification in the presence of acidulated methanol (B129727). acs.org
Other methods for phosphorylation include the reaction of alcohols with phosphoryl chlorides, often in the presence of a base, or the direct esterification of phosphonic acids. google.comacs.org The choice of method depends on the specific requirements of the synthesis, such as the stability of the starting materials and the desired final product.
After synthesis, the deuterated ester must be purified and its identity and isotopic enrichment confirmed. Standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) , Thin-Layer Chromatography (TLC) , and flash chromatography are commonly used for purification. ansto.gov.aunmi3.eu
Mass Spectrometry (MS) is essential for confirming the molecular weight of the deuterated compound and determining the level of deuterium incorporation by analyzing the isotopic distribution. ansto.gov.auansto.gov.au This is crucial for ensuring the quality of the stable isotope-labeled standard.
Phosphorylation and Esterification Techniques
Theoretical Underpinnings of Stable Isotope Internal Standards in Quantitative Analysis
Stable isotope-labeled compounds like this compound are invaluable tools in quantitative analysis, primarily due to the principles of isotope dilution mass spectrometry.
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for determining the concentration of an analyte in a sample. osti.govup.ac.zabenthamdirect.com The fundamental principle involves adding a known amount of a stable isotope-labeled version of the analyte, known as the internal standard or "spike," to the sample. osti.govup.ac.za
This mixture is then homogenized, ensuring that the labeled and unlabeled forms of the analyte are in equilibrium. osti.gov The sample is subsequently processed and analyzed by a mass spectrometer, which separates ions based on their mass-to-charge ratio. britannica.com By measuring the ratio of the signal from the naturally occurring analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be calculated with high precision. osti.gov
A key advantage of IDMS is that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and ionization in the mass spectrometer. This compensates for any sample loss or variations in instrument response, leading to highly reliable and reproducible results. benthamdirect.com This makes IDMS a "definitive method" and a primary method of measurement recognized for its potential to provide the highest level of accuracy. up.ac.za
Advantages of Deuterated Analogs in Mitigating Matrix Effects and Enhancing Analytical Reproducibility
In quantitative bioanalysis, especially using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy of measurements can be compromised by "matrix effects." musechem.comwaters.com Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine). musechem.comscioninstruments.com This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification of the target analyte. kcasbio.com
The use of stable isotope-labeled (SIL) internal standards, such as deuterated analogs, is considered the gold standard for mitigating these issues. kcasbio.comresearchgate.net The fundamental advantage lies in the near-identical physicochemical properties of the SIL internal standard and the analyte. lgcstandards.com Because this compound is chemically almost identical to its non-labeled counterpart, it behaves in the same way during every stage of the analytical process, including extraction, chromatography, and ionization. scispace.com
Key advantages include:
Compensation for Matrix Effects : Since the deuterated standard co-elutes with the analyte, it is subjected to the exact same degree of ion suppression or enhancement in the mass spectrometer's ion source. kcasbio.comlgcstandards.com By measuring the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects is effectively normalized, leading to more accurate results. lgcstandards.comclearsynth.com
Correction for Sample Preparation Variability : Any loss of analyte during sample extraction and handling steps will be mirrored by a proportional loss of the deuterated internal standard. musechem.comlgcstandards.com This ensures that the final analyte/internal standard ratio remains constant, correcting for procedural inconsistencies.
Improved Analytical Reproducibility and Precision : By accounting for variations in both sample processing and instrument response, deuterated internal standards significantly enhance the precision, robustness, and reproducibility of bioanalytical methods. musechem.comtexilajournal.com
While highly effective, it is important to note that the deuterium isotope effect can sometimes cause a slight difference in chromatographic retention time between the analyte and the SIL internal standard. waters.comresearchgate.netwaters.com If this separation is significant, the two compounds may experience different matrix effects, which could diminish the standard's ability to compensate perfectly. researchgate.netwaters.com Therefore, co-elution must be verified during method development.
Development and Validation of Bioanalytical Methods Employing this compound
The development of robust and validated bioanalytical methods is essential for accurately determining the concentration of drugs like Adefovir in biological samples. Adefovir-d4, the deuterated analog of the active metabolite, is frequently used as the internal standard in these assays to ensure reliability. researchgate.net
Method Optimization for High Sensitivity and Selectivity in Biological Matrices
Optimizing a bioanalytical method is a multi-step process aimed at achieving high sensitivity, selectivity, and efficiency. For the analysis of Adefovir using Adefovir-d4 as an internal standard, this typically involves the following:
Sample Preparation : The first step involves isolating the analyte and internal standard from complex biological matrices like human plasma. Techniques such as protein precipitation with methanol or solid-phase extraction (SPE) are commonly employed to remove proteins and other interfering substances. researchgate.netnih.gov
Chromatographic Separation : Liquid chromatography is used to separate the analyte from other components before it enters the mass spectrometer. Optimization involves selecting an appropriate column and mobile phase. For Adefovir, reverse-phase columns like a C18 or a Synergi MAX RP80A are often used. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid to ensure good peak shape and retention. nih.gov An isocratic mobile phase at a constant flow rate is often sufficient. researchgate.net
Mass Spectrometric Detection : Tandem mass spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source is the detection method of choice for its high sensitivity and selectivity. scispace.com The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Adefovir and the Adefovir-d4 internal standard. rjptonline.org Operating in the positive ionization mode has been shown to be effective for Adefovir analysis. researchgate.net This high specificity minimizes the chance of interference from other compounds. texilajournal.com
Assessment of Analytical Performance Parameters (e.g., Linearity, Precision, Accuracy, Selectivity)
Once a method is optimized, it must be validated according to international guidelines to ensure it is reliable for its intended purpose. rjptonline.orgnih.gov A study utilizing Adefovir-d4 as an internal standard for the quantification of Adefovir in human plasma demonstrated the successful validation of key performance parameters. researchgate.net
Selectivity : The method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of Adefovir or Adefovir-d4 in blank plasma samples. researchgate.net
Linearity and Lower Limit of Quantitation (LLOQ) : The method was proven to be linear over a specific concentration range. In one validated method, the calibration curve was linear from 0.50 ng/mL to 42.47 ng/mL. researchgate.net The LLOQ, the lowest concentration that can be measured with acceptable accuracy and precision, was established at 0.50 ng/mL. researchgate.net
Precision and Accuracy : These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The precision, measured as the relative standard deviation (%RSD), and accuracy should be within ±15% (or ±20% at the LLOQ). rjptonline.org The method using Adefovir-d4 showed excellent precision and accuracy, with intra- and inter-day precision values within 7.7% and 7.8%, respectively. researchgate.net
Matrix Effect and Recovery : The matrix effect was assessed and found to be minimal and consistent across different sources of human plasma, with an ion enhancement of approximately 7.1-7.5%. researchgate.net The use of the co-eluting Adefovir-d4 internal standard effectively compensated for this effect. researchgate.net
The data below summarizes typical analytical performance parameters from a validated LC-MS/MS method for Adefovir using Adefovir-d4 as the internal standard.
Table 1: Analytical Performance Parameters for Adefovir Quantification Data sourced from a validated LC-MS/MS method using Adefovir-d4 as an internal standard. researchgate.net
| Parameter | Result |
| Linearity Range | 0.50 - 42.47 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.50 ng/mL |
| Intra-day Precision (%RSD) | < 7.7% |
| Inter-day Precision (%RSD) | < 7.8% |
| Matrix Effect (Ion Enhancement) | ~7.5% |
Preclinical Pharmacokinetic and Metabolic Research Methodologies Utilizing Adefovir D4 Diethyl Ester
In Vitro Assessment of Metabolic Stability and Conversion Pathways
Enzymatic Hydrolysis Kinetics of Phosphonate (B1237965) Esters in Isolated Biological Systems (e.g., Microsomes, Hepatocytes)
The conversion of Adefovir-d4 Diethyl Ester to its active form is initiated by the enzymatic cleavage of its ester groups. This hydrolysis is a critical activation step. The kinetics of this process are typically studied in isolated biological systems that mimic the metabolic environment of the liver, the primary site of drug metabolism.
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of drug-metabolizing enzymes, including carboxylesterases. nih.gov Studies involving the incubation of ester prodrugs with liver microsomes allow for the determination of the rate of hydrolysis. nih.gov For deuterated ester prodrugs like this compound, in vitro assays have indicated that the deuterium (B1214612) substitution can increase resistance to esterase hydrolysis. vulcanchem.com Compared to their non-deuterated counterparts, deuterated esters may exhibit a 2- to 3-fold longer resistance to this enzymatic cleavage. vulcanchem.com This altered metabolic rate is a key characteristic investigated in preclinical studies.
Hepatocytes: Using primary hepatocytes, either freshly isolated or cryopreserved, provides a more complete in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. google.com In these systems, researchers can measure the disappearance of the parent prodrug (this compound) over time and the concurrent appearance of the hydrolyzed intermediate, adefovir (B194249). google.com
The data gathered from these experiments are used to calculate key kinetic parameters, as shown in the hypothetical table below, which illustrates how results for a deuterated versus a non-deuterated compound might be presented.
Table 1: Representative Enzymatic Hydrolysis Kinetics in Human Liver Microsomes This table is for illustrative purposes and contains representative data.
| Compound | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|
| Adefovir Diethyl Ester | 150 | 50 | 3.0 |
Investigation of Intracellular Phosphorylation and Activation of Prodrugs
Following the initial hydrolysis of the ester groups to yield adefovir, the molecule must undergo further phosphorylation to become the pharmacologically active metabolite, adefovir diphosphate (B83284). drugbank.comsmpdb.ca This bioactivation is a multi-step process catalyzed by endogenous cellular kinases. chemsrc.com
The activation pathway is as follows:
First Phosphorylation: Adefovir is first converted to adefovir monophosphate. smpdb.ca This initial phosphorylation is primarily carried out by adenylate kinases. smpdb.cachemsrc.com
Second Phosphorylation: The newly formed adefovir monophosphate is then further phosphorylated by other cellular enzymes, such as nucleoside diphosphate kinases, to form the active adefovir diphosphate. smpdb.cachemsrc.com
This active diphosphate metabolite is a direct analog of deoxyadenosine (B7792050) triphosphate (dATP) and functions by competing with the natural substrate for viral DNA polymerase. drugbank.comsmpdb.ca Its incorporation into the growing viral DNA chain leads to chain termination, thereby inhibiting viral replication. drugbank.com Investigating this pathway often involves incubating the prodrug in various cell lines (e.g., human hepatoma cell lines like HepG2) and using analytical techniques to measure the intracellular concentrations of adefovir, adefovir monophosphate, and adefovir diphosphate over time. chemsrc.comacs.orgmedchemexpress.com
Ex Vivo and In Vivo Preclinical Pharmacokinetic Study Design
While in vitro studies provide valuable mechanistic insights, ex vivo and in vivo studies in animal models are essential to understand how a drug candidate behaves in a complete biological system. These studies characterize the absorption, distribution, and elimination profile of the compound, which is fundamental to predicting its pharmacokinetic properties in humans.
Methodologies for Characterizing Absorption, Distribution, and Elimination in Animal Models
Preclinical pharmacokinetic (PK) studies are conducted in various animal species, including rats, mice, dogs, and monkeys, to assess the disposition of the drug. nih.govnih.govasm.org A typical study design involves administering a single dose of the compound, such as this compound, via different routes (e.g., oral and intravenous) to different groups of animals. asm.org
Blood Sampling: Following administration, blood samples are collected at predetermined time points. nih.gov
Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of the parent prodrug and the active metabolite (adefovir) are quantified. nih.gov
Pharmacokinetic Parameters: The resulting concentration-time data are analyzed using non-compartmental or compartmental models to determine key PK parameters. nih.govnih.gov These include:
Cmax: The maximum observed plasma concentration. drugbank.comeuropa.eu
Tmax: The time at which Cmax is reached. drugbank.comeuropa.eu
AUC (Area Under the Curve): A measure of total drug exposure over time. drugbank.com
t1/2 (Half-life): The time required for the drug concentration to decrease by half. drugbank.comnih.gov
CL (Clearance): The volume of plasma cleared of the drug per unit of time. nih.gov
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. asm.org
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation, often calculated by comparing the AUC from oral administration to that from intravenous administration. drugbank.comnih.gov
Table 2: Example Preclinical Pharmacokinetic Parameters of Adefovir Following Oral Administration of Prodrugs in Animal Models Data compiled from multiple sources for illustrative purposes. nih.govasm.org
| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| Mouse | 10 | 1.5 | 582 | 2,540 | 39 |
| Rat | 30 (µmol/kg) | ~1.0 | ~2,300 | ~10,500 | ~29 |
| Dog | 5 | ~4.0 | ~1,100 | ~13,500 | 85 |
Application of Deuterated Standards in Delineating Drug Disposition and Metabolic Profiles
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern bioanalytical chemistry. medchemexpress.com In pharmacokinetic studies, a deuterated version of the analyte is frequently used as an ideal internal standard (IS) for quantification by mass spectrometry. researchgate.netresearchgate.netnih.gov
An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls. researchgate.net It is used to correct for the potential loss of the analyte during sample processing and for variations in instrument response. nih.gov A deuterated standard is considered the "gold standard" because it has nearly identical chemical and physical properties to the non-labeled analyte. nih.gov It co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer, but is distinguishable by its higher mass. researchgate.net This leads to highly accurate and precise quantification. nih.gov
Determination of Parent Compound and Metabolite Concentrations
The definitive method for quantifying this compound and its primary metabolite, adefovir, in biological matrices like plasma and urine is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.gov This technique offers exceptional sensitivity and selectivity. nih.gov
The analytical process generally involves:
Sample Preparation: Biological samples are processed to remove proteins and other interfering substances. Common techniques include protein precipitation with solvents like methanol (B129727) or solid-phase extraction (SPE). researchgate.netnih.gov Adefovir-d4, when used as an analyte, or a different internal standard would be added at this stage.
Chromatographic Separation: The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. researchgate.netnih.gov The compounds are separated on a chromatography column (e.g., a C18 column) before entering the mass spectrometer. nih.govnih.gov
Mass Spectrometric Detection: The mass spectrometer ionizes the compounds and separates them based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion for the analyte is selected, fragmented, and a specific product ion is monitored for quantification. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and reduces background noise. nih.gov For example, the precursor-to-product ion transition of m/z 274→162 has been used to quantify adefovir. nih.gov
Method validation is performed to ensure the reliability of the results, assessing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). researchgate.netnih.gov
Table 3: Example of LC-MS/MS Method Validation Parameters for Adefovir Quantification Data compiled from published methods for illustrative purposes. researchgate.netresearchgate.netnih.govnih.gov
| Parameter | Plasma | Urine |
|---|---|---|
| Linearity Range | 0.5 - 160 ng/mL | 0.05 - 8.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.5 ng/mL | 0.05 µg/mL |
| Inter-day Precision (%RSD) | < 8.5% | < 8.7% |
| Intra-day Precision (%RSD) | < 8.0% | < 8.7% |
| Accuracy (%) | 96% - 102% | 95% - 105% |
Evaluation of Metabolic Switching and Isotope Effects
The substitution of hydrogen with its heavier, stable isotope deuterium at strategic positions within a drug molecule is a technique employed to intentionally alter its metabolic profile. medchemexpress.commedchemexpress.com This strategy is predicated on the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed when deuterium is present at that position. scienceopen.cominformaticsjournals.co.in This modification can lead to a reduced rate of systemic clearance, an increase in plasma half-life and bioavailability, and a lower potential for metabolite-related toxicity. scienceopen.cominformaticsjournals.co.in
In the context of this compound, deuteration is located on the ethoxy groups of the diethyl ester prodrug moiety. vulcanchem.com The primary metabolic activation pathway for similar adefovir prodrugs, such as adefovir dipivoxil, involves enzymatic cleavage of the ester groups by esterases to release the active parent compound, adefovir. Adefovir is subsequently phosphorylated intracellularly to its active diphosphate form. nih.gov The strategic deuteration in this compound is hypothesized to impede this initial hydrolysis step. vulcanchem.com
Preclinical research has explored how this isotopic substitution affects the metabolic rate. The primary observed outcome is a direct kinetic isotope effect on the stability of the ester prodrug. In vitro assays have demonstrated that deuterated esters can be significantly more resistant to hydrolysis by esterases. vulcanchem.com This enhanced stability is a key objective of deuteration, aiming to slow the conversion of the prodrug and potentially alter the pharmacokinetic properties of the released active compound. vulcanchem.com
The following table summarizes comparative metabolic stability findings from in vitro research.
| Compound Type | Metabolic Parameter | Finding | Reference |
|---|---|---|---|
| Deuterated Ester Analogs | Resistance to Esterase Hydrolysis (in vitro) | 2–3-fold longer resistance compared to protiated (non-deuterated) forms. | vulcanchem.com |
| Deuterated Analogs (General) | Plasma Half-Life (Preclinical) | 30–50% longer compared to non-deuterated counterparts. | vulcanchem.com |
Advanced Research Investigations on Adefovir Ester Derivatives and Their Broader Implications
Structure-Activity Relationship Studies of Phosphonate (B1237965) Ester Modifications on Prodrug Behavior
The most clinically recognized prodrug of Adefovir (B194249) is Adefovir Dipivoxil, a bis-pivaloyloxymethyl (POM) ester. nih.gov This particular diester was selected after comparative studies showed it provided the highest oral bioavailability in rats, more than double that of the parent Adefovir. nih.gov The POM moiety is cleaved by cellular esterases to generate a hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) to yield the active drug. nih.gov This strategy proved highly effective, with the dipivoxil prodrug demonstrating a 100-fold increase in permeability in vitro compared to Adefovir. nih.gov
Research into alternative ester modifications continues in an effort to refine the therapeutic index. The Adefovir-d4 Diethyl Ester is an example of such exploration. While simple dialkyl esters have sometimes been found to be overly stable in biological systems, their properties can be modulated. nih.gov The key innovation in this compound is the incorporation of deuterium (B1214612). Deuteration at the ethoxy methyl group is hypothesized to slow down oxidative metabolism, potentially mediated by cytochrome P450 enzymes. vulcanchem.com This modification of the metabolic pathway could alter the pharmacokinetic profile, potentially leading to more sustained release or altered tissue distribution compared to non-deuterated counterparts.
Further advanced strategies include the development of liver-targeting prodrugs, such as the HepDirect™ prodrugs. These are cyclic 1-aryl-1,3-propanyl esters designed for selective activation in the liver by the CYP3A4 isozyme, an enzyme more abundant in hepatic tissue. researchgate.net This approach aims to maximize the concentration of the active metabolite, Adefovir diphosphate (B83284), in the liver while minimizing systemic exposure and associated off-target effects. researchgate.net
Exploration of Novel Synthetic Routes for Adefovir Prodrugs and Analogs
The synthesis of phosphonate prodrugs like this compound involves multi-step chemical processes. A common approach for Adefovir prodrugs utilizes H-phosphonate chemistry. vulcanchem.com The synthesis of this compound specifically involves several key stages:
Deuterium Exchange: The process begins with the deuteration of the ethoxy side chain. This is typically achieved using heavy water (D₂O) under acidic conditions to replace hydrogen atoms with deuterium, aiming for high isotopic enrichment. vulcanchem.com
Phosphonate Activation: An H-phosphonate monoester intermediate is generated through the reaction of deuterated ethanol (B145695) with a phosphorus source like phosphorus acid and an activating agent such as pivaloyl chloride. vulcanchem.com
Coupling with Purine (B94841) Base: The activated phosphonate is then coupled to the 6-aminopurine (adenine) base, forming the core nucleoside-phosphonate structure. vulcanchem.com
Researchers are continuously exploring more efficient synthetic pathways. One such advancement is the use of one-pot, two-step procedures for the synthesis of phosphonoamidates, which offers a more time-efficient strategy compared to traditional methods. cardiff.ac.uk This methodology has been adapted for the synthesis of Adefovir and Tenofovir (B777) phosphonoamidate prodrugs. cardiff.ac.uk The process often involves converting a commercial dialkyl phosphonate into a silyl (B83357) ester intermediate by reacting it with bromotrimethylsilane, which is then further reacted to form the desired prodrug. cardiff.ac.uk These evolving synthetic strategies are crucial for enabling the rapid evaluation of a diverse range of novel Adefovir analogs and prodrugs in research settings.
Mechanistic Studies of Antiviral Efficacy for Adefovir and its Esters in Cellular and Biochemical Systems
The antiviral activity of Adefovir is not exerted by the prodrug form but by its ultimate active metabolite, Adefovir diphosphate. patsnap.comdrugbank.com Following cellular uptake and metabolic activation, Adefovir diphosphate acts as a potent and selective inhibitor of viral DNA polymerases, which also function as reverse transcriptases in hepadnaviruses. patsnap.comacs.org
The mechanism of inhibition occurs through two primary actions:
Competitive Inhibition: Adefovir diphosphate mimics the structure of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). europa.eumdpi.com It competes with dATP for the active site of the viral DNA polymerase. patsnap.comdrugbank.com The inhibition constant (Ki) for Adefovir diphosphate against Hepatitis B Virus (HBV) DNA polymerase has been reported to be 0.1 µM. drugbank.commdpi.com
DNA Chain Termination: Once incorporated into the growing viral DNA strand, Adefovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. europa.eumdpi.com This leads to the immediate termination of DNA chain elongation, effectively halting viral replication. patsnap.comeuropa.eueuropa.eu
Adefovir diphosphate demonstrates significant selectivity for the viral polymerase over human DNA polymerases. It inhibits HBV DNA polymerase at concentrations that are 12-fold, 700-fold, and 10-fold lower than those required to inhibit human DNA polymerases α, β, and γ, respectively. europa.eueuropa.eu This selectivity is a critical factor in its therapeutic utility. In vitro studies using HBV-transfected human hepatoma cell lines have shown that the concentration of Adefovir needed to inhibit 50% of viral DNA synthesis (IC50) ranges from 0.2 to 2.5 µM. drugbank.com
Inhibitory Activity of Adefovir Diphosphate
| Parameter | Target Enzyme | Value | Reference |
|---|---|---|---|
| Ki | HBV DNA Polymerase | 0.1 µM | drugbank.com, mdpi.com |
| Ki | Human DNA Polymerase α | 1.18 µM | drugbank.com |
| Ki | Human DNA Polymerase γ | 0.97 µM | drugbank.com |
| IC50 | HBV DNA Synthesis | 0.2 - 2.5 µM | drugbank.com |
The journey from an orally administered ester prodrug to the active antiviral agent is entirely dependent on host cellular machinery. The process begins after the prodrug crosses the intestinal wall. scialert.net
Ester Hydrolysis: In the case of Adefovir Dipivoxil, the pivaloyloxymethyl ester groups are rapidly cleaved by ubiquitous host esterases, primarily in the intestines and liver, to release the parent compound, Adefovir. patsnap.comscialert.net Similarly, the diethyl ester groups of this compound would be subject to hydrolysis by these enzymes to unmask the phosphonate.
Phosphorylation: Once inside the target cell, Adefovir undergoes two successive phosphorylation steps, catalyzed by host cellular kinases, to become the active Adefovir diphosphate. patsnap.comeuropa.eu The first phosphorylation to Adefovir monophosphate is carried out by adenylate kinase. scialert.net A second phosphorylation event then converts the monophosphate to the active diphosphate form. patsnap.comscialert.net
The intracellular half-life of Adefovir diphosphate in lymphocytes is estimated to be between 12 and 36 hours, allowing for sustained inhibitory pressure on viral replication. europa.eu The rationale for using a deuterated prodrug like this compound is based on its potential interaction with other host metabolic pathways, specifically cytochrome P450 (CYP) enzymes. vulcanchem.com By replacing hydrogen with the heavier deuterium isotope, the C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions like oxidation by CYP enzymes. This could potentially reduce clearance, increase exposure, or alter the metabolic fate of the prodrug, representing a key area of investigation in structure-activity relationship studies. vulcanchem.com
Inhibition of Viral Polymerases and Nucleic Acid Synthesis
Development of Robust Analytical Strategies for Related Chemical Impurities and Degradation Products in Research Environments
Ensuring the purity and stability of active pharmaceutical ingredients and their prodrugs is critical. For Adefovir and its derivatives, robust analytical methods are essential for identifying and quantifying process-related impurities and degradation products. daicelpharmastandards.com
High-performance liquid chromatography (HPLC) is the predominant technique used for this purpose. daicelpharmastandards.comnih.gov A common method involves a reversed-phase HPLC system for the simultaneous analysis of Adefovir Dipivoxil and its primary degradation products, Adefovir and mono-POM PMEA. nih.govresearchgate.net Typical parameters for such a method include:
Column: A CN-3 or C18 column. nih.govresearchgate.net
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) or citrate (B86180) buffer (e.g., 25 mmol/L phosphate buffer at pH 4.0). nih.govresearchgate.net
Detection: UV detection at a wavelength of 260 nm, which corresponds to the absorbance maximum for the adenine (B156593) base. researchgate.netresearchgate.net
Flow Rate: An isocratic elution with a flow rate of around 1.0-1.5 mL/min. nih.govresearchgate.net
These methods are designed to provide baseline separation of the main compound from its impurities and degradation products within a short run time. nih.gov Beyond HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed for more detailed characterization and identification of unknown impurities. daicelpharmastandards.com
Stress degradation studies are a key component of method development and validation. researchgate.net Adefovir Dipivoxil is subjected to various stress conditions, including acidic and alkaline hydrolysis, oxidation, heat, and photolysis, as per ICH guidelines. researchgate.net These studies have shown that the compound undergoes degradation primarily in acidic and alkaline conditions, while remaining relatively stable under oxidative, thermal, and photolytic stress. researchgate.net The data from these studies helps in identifying potential degradation pathways and ensures the developed analytical method is stability-indicating. For research purposes, reference standards for impurities such as Adefovir Dipivoxil Dimer and various other related substances are synthesized to aid in their accurate quantification. daicelpharmastandards.com
Q & A
Q. How can isotopic labeling of this compound improve mechanistic studies of drug resistance?
- Methodological Answer : Use deuterium-labeled analogs in combination with reverse genetics to track resistance mutations (e.g., rtN236T in HBV). Perform time-resolved NMR or hydrogen-deuterium exchange (HDX) mass spectrometry to study conformational changes in viral polymerases upon drug binding .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
